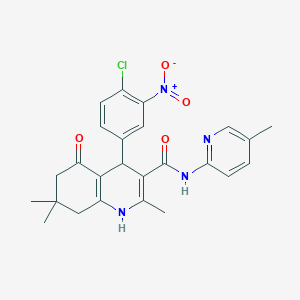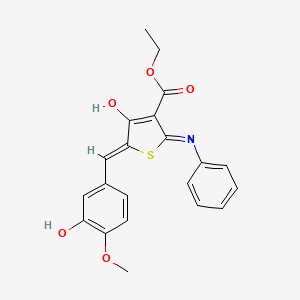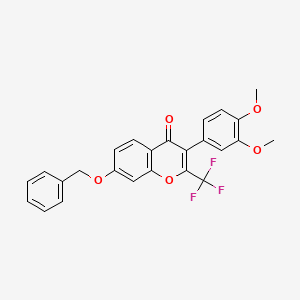![molecular formula C24H19ClN2O2S B11647019 (4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11647019.png)
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolone core, a chlorophenyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the methoxyphenylmethylidene group: This step involves the condensation of the intermediate with 2-methoxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
(4E)-3-{[(4-Bromophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
(4E)-3-{[(4-Methylphenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C24H19ClN2O2S |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
(4E)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(2-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H19ClN2O2S/c1-29-23-10-6-5-7-17(23)15-21-22(16-30-20-13-11-18(25)12-14-20)26-27(24(21)28)19-8-3-2-4-9-19/h2-15H,16H2,1H3/b21-15+ |
Clave InChI |
TWOWNYKHZHUMKF-RCCKNPSSSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-hydroxy-3-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11646939.png)
![4-(4-methylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11646942.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11646958.png)
![5-(2-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11646964.png)
![(6Z)-6-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646965.png)
![(5E)-5-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646980.png)
![6-(4-chlorophenyl)-7-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11646981.png)


![Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate](/img/structure/B11646993.png)
![3-({(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647003.png)

![{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11647013.png)
